Tris(3-hydroxypropyl)amine

Description

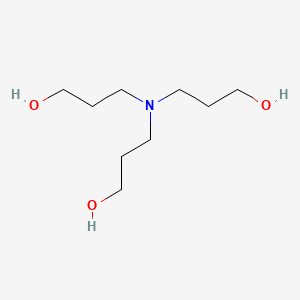

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(3-hydroxypropyl)amino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c11-7-1-4-10(5-2-8-12)6-3-9-13/h11-13H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIRIMBKJDSLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430762 | |

| Record name | TRIS(3-HYDROXYPROPYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-34-7 | |

| Record name | Tripropanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRIS(3-HYDROXYPROPYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris 3 Hydroxypropyltriazolylmethyl Amine Thpta

Convergent and Divergent Synthetic Pathways to the Tris((triazolyl)methyl)amine Core

The synthesis of molecules with a central core and multiple identical arms, such as THPTA, can be approached through two main strategies: convergent and divergent synthesis.

A divergent synthesis begins with a multifunctional core and grows outwards. taylorandfrancis.comnih.gov In the context of the tris((triazolyl)methyl)amine core, a divergent approach would start with a triamine core. This core would undergo iterative reactions, adding branching units generation by generation to build the final structure. nih.govmdpi.com This method can be inefficient in later stages as the increasing number of reactions on a single molecule can lead to defects and purification challenges. taylorandfrancis.com

In contrast, the standard and most utilized method for producing THPTA is a convergent synthesis . taylorandfrancis.com This strategy involves preparing molecular fragments separately and then assembling them in the final steps. taylorandfrancis.com For THPTA, the synthesis is a classic example of a convergent approach where the central core molecule, tripropargylamine (B1585275), which contains three alkyne functionalities, is reacted simultaneously with three equivalents of the 3-azido-1-propanol "arm". rsc.orgsigmaaldrich.com This one-step cycloaddition efficiently brings together four separate molecules to form the final product. The key advantages of this convergent method are the ease of purification and the minimization of structural defects, which are critical for producing high-purity THPTA. taylorandfrancis.com

Optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for THPTA Synthesis

The synthesis of THPTA is itself an application of the CuAAC reaction. Optimization focuses on the catalytic system used to join the tripropargylamine and 3-azido-1-propanol precursors.

While THPTA is famously used as a ligand in other CuAAC reactions, its own synthesis does not require an external assisting ligand but rather a direct copper(I) catalyst source. baseclick.eu The efficiency of the triazole formation is highly dependent on the choice of this copper catalyst. Research has explored various sources to optimize the reaction.

Different copper(I) salts have been successfully employed to catalyze the reaction, including:

Copper(I) Bromide (CuBr) nih.gov

Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) (Cu(MeCN)₄PF₆) rsc.org

Cuprous Acetate (B1210297) (CuOAc) jenabioscience.com

The selection of the catalyst influences reaction conditions and yield. For instance, reactions using Cu(MeCN)₄PF₆ or CuBr have been conducted in acetonitrile (B52724)/methanol (B129727) solutions, sometimes with the addition of a non-nucleophilic base like 2,6-lutidine to facilitate the reaction. rsc.orgnih.gov The use of CuOAc in a solvent like tetrahydrofuran (B95107) (THF) has also been reported as a highly efficient method, particularly for scalable preparations. jenabioscience.com

Effective purification is critical to remove unreacted starting materials, the copper catalyst, and any potential byproducts. Several strategies have been developed to ensure the high purity of the final THPTA product.

A common and effective method involves precipitation . After the reaction is complete, the reaction mixture is often concentrated, and the crude product is precipitated by adding a solvent in which THPTA is insoluble, such as acetonitrile. rsc.orgnih.gov The resulting solid can then be filtered and washed.

Another key step is the removal of the copper catalyst . This can be achieved by stirring the product solution with a specialized copper-chelating resin, such as Cuprisorb™, which selectively binds and removes copper ions. jenabioscience.com Following filtration to remove the resin, the purified THPTA can be isolated from the solution.

A typical multi-step purification protocol is as follows:

Concentration of the reaction mixture under reduced pressure. jenabioscience.com

Dissolving the residue in water. jenabioscience.com

Treatment with a copper-chelating resin to remove the catalyst. jenabioscience.com

Filtration and concentration of the solution to yield a crude product, often an oil that solidifies under high vacuum. jenabioscience.com

The solid is then dispersed or washed with a solvent like acetonitrile to break it up and remove impurities, followed by filtration and drying to yield the pure THPTA solid. jenabioscience.com

Investigating Reaction Parameters and Yield Enhancement in THPTA Production

The yield of THPTA is highly dependent on carefully controlled reaction parameters. Research has identified several key factors for maximizing product output, with reported yields often ranging from 71% to over 90%. rsc.orgnih.govjenabioscience.com

Key parameters include:

Stoichiometry: A molar excess of the azide (B81097) component, 3-azido-1-propanol, is typically used relative to tripropargylamine. A common ratio is four equivalents of the azide to one equivalent of the triamine core. rsc.orgjenabioscience.com

Catalyst Loading: The copper catalyst is used in catalytic amounts, generally between 2 to 3 mole percent relative to the total alkyne groups. rsc.orgjenabioscience.com

Solvent: The choice of solvent is crucial. Mixtures of acetonitrile and methanol or pure tetrahydrofuran (THF) are commonly used. rsc.orgnih.govjenabioscience.com

Temperature and Duration: Conditions can range from stirring at room temperature for several days to refluxing overnight to drive the reaction to completion. rsc.orgnih.govjenabioscience.com

The following table summarizes conditions from various reported syntheses of THPTA, illustrating different approaches to yield enhancement.

| Tripropargylamine (equiv) | 3-Azido-1-propanol (equiv) | Catalyst (mol%) | Solvent | Conditions | Yield | Reference |

| 1 | 4 | Cu(MeCN)₄PF₆ (3%) | Acetonitrile/Methanol | Room Temp, 3 days | 81% | rsc.org |

| 1 | 4 | CuBr (1%) | Acetonitrile/Methanol | Room Temp, 3 days | 71% | nih.gov |

| 1 | 4 | CuOAc (2%) | THF | Reflux, Overnight | 92% | jenabioscience.com |

Considerations for Scalable Synthesis and Industrial Accessibility

The utility of THPTA in biomedical and materials science necessitates its availability on a large scale. The established synthetic route is well-suited for industrial production due to several factors. biosynth.comnih.gov

An improved synthesis reported as suitable for large-scale production utilizes cuprous acetate (CuOAc) as the catalyst in THF, which provides the product in high yield (92%) as a solid that can be easily purified. jenabioscience.comnih.gov The high efficiency and yield of this protocol are significant advantages for industrial applications.

The accessibility of starting materials is another critical consideration. The core chemical, tripropargylamine , and the precursor for the side arm, 3-bromo-1-propanol (used to synthesize 3-azido-1-propanol), are commercially available from major chemical suppliers, facilitating large-scale procurement. sigmaaldrich.com

Furthermore, while handling azide compounds requires caution, safety protocols for their use in large-scale processes are well-established. For azido-alcohols similar to the THPTA precursor, studies recommend conducting reactions at lower temperatures when scaling up to ensure safety. acs.org The combination of high-yield reactions, straightforward purification by precipitation and resin treatment, and the availability of starting materials makes the synthesis of THPTA both scalable and industrially accessible. biosynth.com

Coordination Chemistry and Mechanistic Studies of Tris 3 Hydroxypropyltriazolylmethyl Amine Thpta in Catalysis

Fundamental Principles of Metal Ion Chelation by THPTA

THPTA's design as a symmetrical molecule, featuring a central tertiary amine linked to three 1,2,3-triazole rings each bearing a hydroxypropyl group, makes it an exceptional chelating agent for copper ions. baseclick.eu This chelation is fundamental to its function in CuAAC catalysis. tcichemicals.com

Role of Tertiary Amine and 1,2,3-Triazole Moieties in Copper(I) Coordination

The coordination of THPTA to copper(I) involves its key functional groups: the central tertiary amine and the nitrogen atoms of the three 1,2,3-triazole rings. nih.gov The tertiary amine provides a central nitrogen donor which increases electron density at the Cu(I) center, a feature that is proposed to assist in the cycloaddition reaction. nih.gov The 1,2,3-triazole moieties also play a crucial role in binding the copper ion. researchgate.net This multidentate coordination from the tripodal structure effectively envelops the copper ion. baseclick.eu

The interaction between the ligand and the metal is a competitive process with other potential ligands, including the reactants themselves (alkyne and azide). Research suggests that while strong binding is necessary, the ligands must also allow the copper center to remain accessible for the catalytic cycle to proceed. nih.gov THPTA is considered a Class I ligand, which does not exhibit strong inhibition even when used in excess, unlike some Class II ligands that can form inhibitory complexes and slow down the reaction. researchgate.net

Structural Analysis of THPTA-Copper Complexes: Cage-Like Architectures and Stabilization Effects

The cage-like structure physically shields the copper ion, which is crucial for preventing both its oxidation to the inactive Cu(II) state by dissolved oxygen and its disproportionation into Cu(0) and Cu(II). glenresearch.combaseclick.eu This stabilization effect is a key contributor to the enhanced performance and reliability of CuAAC reactions in the presence of THPTA. glenresearch.comjenabioscience.com

Mechanistic Elucidation of Ligand Acceleration in CuAAC Reactions

The presence of THPTA significantly accelerates the rate of the CuAAC reaction. iris-biotech.de This acceleration is attributed to several mechanistic factors, primarily revolving around the stabilization and protection of the active copper(I) catalyst. jenabioscience.commedchemexpress.com

Stabilization of Copper(I) Oxidation State and Prevention of Disproportionation

Furthermore, Cu(I) ions in solution can undergo disproportionation to form Cu(0) and Cu(II). The chelation by THPTA effectively prevents this process, ensuring that a higher concentration of the active catalyst is available throughout the reaction. baseclick.eutcichemicals.com

Kinetic Studies on Catalyst Lifetime Elongation and Turnover Rates

Kinetic studies have demonstrated the profound effect of THPTA on the CuAAC reaction. The stabilization of the Cu(I) state directly leads to an elongation of the catalyst's lifetime. baseclick.eu This means the catalyst remains active for a longer period, leading to higher product yields and more efficient reactions. baseclick.eubroadpharm.com Research comparing different ligands has shown that tripodal tris(triazolylmethyl)amine ligands like THPTA are among the most efficient, enabling reactions to complete within minutes. nih.gov

The kinetics of ligand-accelerated CuAAC can be complex, with some studies showing a second-order dependence on the copper concentration, suggesting the involvement of polynuclear copper intermediates in the catalytic cycle. nih.govnih.gov The reaction rate can be influenced by the ligand-to-copper ratio, with an excess of ligand sometimes being beneficial for stability, although it can also decrease the rate by competing with the alkyne for coordination to the copper. nih.gov

The table below summarizes reaction times for oligonucleotide synthesis using THPTA, illustrating its efficiency.

| THPTA Concentration (nmol) | Reactant 1 | Reactant 2 | Time (min) |

|---|---|---|---|

| 10 | 6-HEX Azide (B81097) | 5'-hexynyl modified 12mer Oligo | 60 |

| 100 | FAM azide | 5'-hexynyl modified 12mer Oligo | 15 |

| 1000 | FAM azide | 5'-hexynyl modified 12mer Oligo | 20 |

Data sourced from BroadPharm broadpharm.com

Mitigation of Reactive Oxygen Species (ROS) Formation in Catalytic Cycles

In biological applications of CuAAC, a common procedure involves the in situ reduction of Cu(II) (e.g., from CuSO₄) to Cu(I) using a reducing agent like sodium ascorbate (B8700270). glenresearch.com A significant drawback of this system is that the combination of copper and ascorbate in the presence of oxygen can generate reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. medchemexpress.comnih.gov These ROS are highly damaging to biomolecules, including proteins and nucleic acids, and can compromise the integrity of living cells. nih.govbaseclick.eunih.gov

THPTA plays a crucial protective role by chelating the copper ion, which reduces its capacity to catalyze the formation of ROS. baseclick.eulumiprobe.com By sequestering the copper, the ligand minimizes the oxidative damage that would otherwise occur. jenabioscience.com Studies have shown that THPTA can protect cells from the oxidative damage produced by the Cu/ascorbate system, thereby preserving cell viability during live-cell labeling experiments. nih.govmedchemexpress.com This protective effect is proportional to the ligand concentration and is essential for the successful application of CuAAC as a bioorthogonal reaction. nih.govmedchemexpress.com

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. While a wealth of theoretical studies have focused on the general mechanism of CuAAC with various ligands, specific computational investigations detailing the reaction pathways and transition states involving the Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand are less prevalent in the current body of scientific literature.

General DFT studies on the CuAAC reaction mechanism have established that the catalytic cycle typically proceeds through a series of intermediates, including copper-acetylide complexes. The ligand plays a crucial role in stabilizing the catalytically active Cu(I) oxidation state and modulating the reactivity of the copper center. It is widely accepted that the reaction can proceed through either a mononuclear or a binuclear copper mechanism, with the binuclear pathway often being favored with certain ligands.

In the context of THPTA, it is hypothesized that the three hydroxypropyl arms contribute to its high water solubility and influence the coordination environment of the copper ion. These hydrophilic groups are expected to affect the solvation of the catalytic complex, which in turn can impact the energy barriers of the transition states in the catalytic cycle. However, without specific DFT studies on the THPTA-Cu complex, the precise energetic landscape and the geometry of the transition states remain a subject for further computational investigation. Future theoretical work is needed to map out the potential energy surface of the THPTA-catalyzed CuAAC reaction, which would provide valuable insights into the ligand's role in accelerating the reaction and its observed selectivity.

Comparative Catalytic Performance of THPTA with Related Ligands

The catalytic efficiency of THPTA is best understood through comparative studies with other ligands, most notably Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). These comparisons shed light on the structural features that dictate their performance in different reaction environments.

Differential Reactivity and Selectivity in CuAAC (e.g., vs. TBTA)

THPTA consistently demonstrates superior performance in aqueous media when compared to its more hydrophobic counterpart, TBTA. glenresearch.comresearchgate.net This enhanced reactivity is primarily attributed to its excellent water solubility, which prevents the precipitation of the copper catalyst and ensures its bioavailability in solution. glenresearch.com In contrast, TBTA's poor solubility in water can lead to catalyst aggregation and reduced efficiency. glenresearch.com

Several studies have quantitatively and qualitatively compared the catalytic rates of THPTA and TBTA. For instance, in a fluorogenic assay comparing four tris(triazolylmethyl)amine-based ligands, THPTA showed significantly higher activity than TBTA in accelerating the CuAAC reaction. nih.gov While both were slower than the more specialized ligands BTTAA and BTTES, the THPTA-mediated reaction yielded over 15% product in 30 minutes, whereas TBTA was the least active. nih.gov Another study found that THPTA performs at least as well as TBTA under equivalent mixed organic/aqueous conditions, with the distinct advantage of being highly effective in purely aqueous conjugations where TBTA is insoluble. glenresearch.com

The choice of ligand can also influence the cellular localization of labeling in biological applications. When used for cell surface labeling, the water-soluble THPTA-Cu(I) complex leads to fluorescence localized on the cell surface. ambeed.com Conversely, the use of TBTA, which requires a co-solvent like DMSO, can result in staining of the entire cell, likely due to increased membrane permeability. ambeed.com

Below is a data table summarizing the comparative performance of THPTA and TBTA in CuAAC reactions based on available research findings.

| Feature | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | References |

| Solubility | High in aqueous media | Poor in aqueous media, requires co-solvents | glenresearch.comresearchgate.net |

| Catalytic Activity (Aqueous) | Superior to TBTA | Lower activity due to poor solubility | glenresearch.comresearchgate.netnih.gov |

| Catalytic Activity (Organic/Aqueous Mixtures) | At least as effective as TBTA | Effective, but solubility can still be a limiting factor | glenresearch.com |

| Bioconjugation | Ideal for aqueous bioconjugation, protects biomolecules | Can be used, but may require co-solvents that can affect biomolecule stability | nih.govbroadpharm.com |

| Cellular Labeling | Localized to cell surface in aqueous media | Can lead to whole-cell staining due to co-solvent effects | ambeed.com |

Ligand Structure-Activity Relationships in Aqueous and Organic Media

The structure of tris(triazolylmethyl)amine ligands plays a pivotal role in their catalytic activity and their suitability for different solvent systems. The key structural difference between THPTA and TBTA lies in the substituents on the triazole rings: hydroxypropyl groups for THPTA and benzyl (B1604629) groups for TBTA.

The hydrophilic hydroxypropyl groups of THPTA are responsible for its high water solubility, making it the ligand of choice for CuAAC reactions in aqueous buffers and for bioconjugation applications. broadpharm.comiris-biotech.de This high polarity ensures that the ligand and the copper complex remain in solution, leading to a more reliable and efficient catalytic system in water. glenresearch.com Furthermore, the hydroxypropyl groups can participate in hydrogen bonding with water molecules, which may influence the solvation shell around the copper center and thereby affect its reactivity.

In contrast, the hydrophobic benzyl groups of TBTA render it more suitable for reactions in organic solvents or aqueous-organic mixtures. broadpharm.com While effective under these conditions, its utility in purely aqueous systems is limited by its poor solubility. glenresearch.com The choice of solvent is therefore a critical parameter that must be considered in the context of the ligand's structure.

The following table outlines the structure-activity relationships of THPTA and TBTA in different media.

| Solvent Medium | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | References |

| Aqueous | High efficiency: Excellent solubility ensures catalyst availability. The hydrophilic arms contribute to a stable and active catalytic complex in water. | Low efficiency: Poor solubility leads to precipitation and reduced catalytic activity. | glenresearch.comresearchgate.net |

| Organic/Aqueous Mixtures | High efficiency: Performs as well as or better than TBTA. | Good efficiency: Soluble and effective, but the presence of water can still pose challenges. | glenresearch.com |

| Organic | Less commonly used, as its hydrophilic nature is not optimized for nonpolar environments. | High efficiency: The hydrophobic benzyl groups promote solubility and catalytic activity in organic solvents. | nih.gov |

Advanced Applications of Tris 3 Hydroxypropyltriazolylmethyl Amine Thpta in Bioorthogonal Chemistry and Material Science

Facilitating Bioconjugation and Macromolecular Labeling

THPTA has become a cornerstone in the field of bioconjugation, primarily through its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key example of click chemistry. This reaction's efficiency and specificity are greatly enhanced by the presence of THPTA.

One of the most significant advantages of THPTA is its excellent water solubility. baseclick.eu This property allows CuAAC reactions to be performed in entirely aqueous environments, which is critical for maintaining the structural integrity of sensitive biomolecules like proteins and nucleic acids. baseclick.euglenresearch.com The use of THPTA eliminates the need for organic solvents that can denature these molecules, thereby preserving their native structure and function. baseclick.eu The ligand forms a cage-like complex around the copper ion, which stabilizes it in the active Cu(I) oxidation state and protects it from oxidation and disproportionation. baseclick.eu

THPTA significantly mitigates the cytotoxic effects often associated with copper catalysts in biological systems. synvenio.com The copper catalyst can be toxic due to the formation of reactive oxygen species (ROS). synvenio.com THPTA not only allows for a reduction in the required concentration of the copper catalyst but also actively protects cells from oxidative damage. baseclick.eunih.gov It achieves this by shielding the copper, which prevents it from catalyzing side reactions that produce harmful ROS. baseclick.eu Studies have shown that a 5:1 ligand-to-copper ratio can effectively preserve the viability of various cell types. nih.govmedchemexpress.com This reduction in cytotoxicity is crucial for in vivo and live-cell imaging applications. synvenio.comnih.gov

Table 1: Effects of THPTA on CuAAC Reactions in Biological Systems

| Feature | Without THPTA | With THPTA |

|---|---|---|

| Solvent System | Often requires organic co-solvents | Purely aqueous systems baseclick.eu |

| Biomolecule Integrity | Risk of denaturation baseclick.eu | Structure is preserved baseclick.eu |

| Copper Concentration | Higher concentrations needed | Lower concentrations are effective baseclick.eusynvenio.com |

| Cytotoxicity | Significant due to ROS formation synvenio.com | Reduced cytotoxicity baseclick.eusynvenio.com |

| Reaction Time | Longer | Shorter baseclick.eu |

| Cell Viability | Decreased | Maintained at optimal ratios nih.govmedchemexpress.com |

This table summarizes the general effects and is based on findings from multiple sources.

The THPTA-mediated CuAAC reaction has been widely applied to the modification of nucleic acids and the coupling of proteins. baseclick.eubroadpharm.com It enables the efficient labeling of oligonucleotides and can be used for various purposes, including the attachment of fluorescent dyes for imaging or other functional tags. glenresearch.comacs.org In protein science, THPTA facilitates the site-specific modification of proteins, which is essential for studying protein function and developing new therapeutics. nih.govlumiprobe.com For instance, it has been used to create antibody-drug conjugates (ADCs) and to modify proteins on phage and bacterial surfaces. baseclick.eunih.gov The reaction's high efficiency and biocompatibility make it a preferred method for creating well-defined bioconjugates. nih.gov

THPTA is instrumental in the fluorescent labeling of cellular structures for imaging purposes. baseclick.eu The combination of reduced copper toxicity and accelerated reaction rates allows for the rapid and efficient labeling of live cells with minimal disruption to their native state. baseclick.eunih.gov This is particularly advantageous for super-resolution microscopy techniques that require high-density labeling without compromising cell viability. nih.gov The CuAAC reaction with THPTA has been successfully used to label cell surface glycans and other biomolecules, providing a powerful tool for visualizing cellular processes in real-time. nih.govnih.gov

Integration in Polymer and Dendrimer Synthesis

Beyond bioconjugation, THPTA has found significant utility in material science, particularly in the synthesis of complex polymers and dendrimers.

Dendrimers are highly branched, monodisperse polymers with a well-defined structure. The construction and functionalization of these macromolecules often rely on highly efficient and specific chemical reactions. CuAAC, facilitated by ligands like THPTA, has become a key strategy in dendrimer synthesis. nih.govresearchgate.net It allows for the precise and high-yield attachment of branches and peripheral functional groups. researchgate.net The efficiency of the click reaction enables the decoration of dendrimers with a wide range of molecules, including peptides, carbohydrates, and DNA, which would be challenging with other synthetic methods. nih.govresearchgate.net This has led to the development of novel glycodendrimers and other functionalized dendritic materials for applications in drug delivery and biomedicine. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tris(3-hydroxypropyl)amine |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Copper(I) |

| Copper(II) sulfate |

| Sodium ascorbate (B8700270) |

| Tris-(benzyltriazolylmethyl)amine (TBTA) |

| Aminoguanidine |

| N-acetylmannosamine |

| Ac4ManNAz |

| SiaNAz |

Surface Attachment Strategies for Oligonucleotide Probes

The immobilization of oligonucleotide probes onto solid surfaces is a cornerstone of numerous biotechnological and diagnostic platforms, including DNA microarrays, biosensors, and next-generation sequencing. A robust and efficient attachment strategy is critical for ensuring the accessibility, stability, and functionality of the surface-bound probes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," has emerged as a powerful tool for this purpose. Central to the success of aqueous CuAAC is the use of accelerating and stabilizing ligands, with Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) being a standout choice. broadpharm.combroadpharm.com

THPTA is a water-soluble ligand that plays a multifaceted role in the surface conjugation of oligonucleotides. glenresearch.comtcichemicals.com Its primary function is to form a protective, cage-like complex with the catalytic Copper(I) ion. baseclick.eu This chelation accomplishes two critical goals: it stabilizes the copper in its active +1 oxidation state, preventing disproportionation and oxidation, and it shields the biomolecules from potential oxidative damage that can be caused by copper ions. baseclick.euresearchgate.netnsf.gov The hydroxypropyl groups on the THPTA molecule confer excellent water solubility, allowing the entire reaction to proceed efficiently in aqueous buffers without the need for organic co-solvents that could denature the sensitive oligonucleotide probes. baseclick.euiris-biotech.de

The general strategy for using THPTA-mediated CuAAC for surface attachment involves two main approaches:

"Clicking-to" the surface: The surface (e.g., glass slide, gold, or polymer) is first functionalized with one of the reactive partners, either an azide (B81097) or an alkyne. The oligonucleotide probes, modified with the complementary partner, are then introduced along with the Cu(I)/THPTA catalyst system to covalently attach them to the surface. researchgate.net

"Clicking-from" the surface: This involves attaching a small molecule containing one of the reactive groups to the surface, which then initiates a polymerization or further modification "from" the surface in a click reaction.

Research has demonstrated that the THPTA/Cu(I) catalytic system is highly effective for immobilizing DNA and RNA probes. The reaction proceeds chemoselectively and is tolerant of a wide array of functional groups present in complex biomolecules. researchgate.net This allows for the direct and covalent attachment of probes onto various substrates, including self-assembled monolayers on gold or silanized glass slides. researchgate.netnih.gov The density of the immobilized probes can be precisely controlled by adjusting the concentration of reactive sites on the surface. researchgate.net

Studies have shown that using THPTA as a ligand can significantly enhance the efficiency and yield of oligonucleotide immobilization. For instance, in the development of DNA biosensors on borosilicate slides, the inclusion of THPTA in the CuAAC reaction mixture was a key parameter in optimizing the peptide-mediated immobilization of DNA probes. nih.gov This optimization led to a significantly higher hybridization density compared to methods that did not use the ligand. nih.gov The ligand not only accelerates the reaction but also protects the DNA from degradation during the catalysis process, a known risk when using copper ions. nsf.govresearchgate.net The protective effect of THPTA is crucial for maintaining the integrity of the oligonucleotide probes, which is essential for their subsequent hybridization with target sequences. researchgate.net

The reaction conditions for THPTA-assisted oligonucleotide immobilization have been a subject of extensive research to maximize efficiency. Key parameters that are often optimized include the concentrations of the copper source (typically CuSO₄), the reducing agent (like sodium ascorbate), and the THPTA ligand itself, as well as the ratios between them. nsf.govacs.org

The table below summarizes findings from a study optimizing the immobilization of a peptide linker on a silanized glass surface via THPTA-assisted CuAAC, which subsequently allows for DNA probe attachment. The performance was measured by the final hybridization density achieved.

Table 1: Optimization of Peptide Conjugation for DNA Probe Immobilization via THPTA-assisted CuAAC

| Entry | Time (h) | Temp (°C) | THPTA (mM) | Peptide (mM) | Solvent | Hybridization Density (pmol cm⁻²) |

|---|---|---|---|---|---|---|

| 1 | 4 | 25 | 0 | 1.8 | ddH₂O/MeOH | 1.4 ± 0.4 |

| 2 | 18 | 25 | 0 | 1.8 | ddH₂O/MeOH | 1.6 ± 0.3 |

| 3 | 4 | 50 | 0 | 1.8 | ddH₂O/MeOH | 1.7 ± 0.5 |

| 4 | 4 | 25 | 0.45 | 1.8 | ddH₂O/MeOH | 2.1 ± 0.5 |

| 5 | 4 | 25 | 0.9 | 1.8 | ddH₂O/MeOH | 2.4 ± 0.7 |

| 6 | 4 | 25 | 0.9 | 3.6 | ddH₂O/MeOH | 2.9 ± 0.8 |

Data adapted from a study on peptide-based anchoring for DNA probes on borosilicate slides. nih.gov The hybridization density reflects the success of the initial peptide conjugation step.

As shown in the table, the presence and concentration of the THPTA ligand had a marked positive effect on the resulting hybridization density, demonstrating its crucial role in achieving a high-density surface for sensitive biosensor applications. nih.gov The combination of higher THPTA and peptide concentrations (Entry 6) yielded the best outcome. nih.gov This highlights how THPTA-driven surface attachment strategies are not only effective but also highly tunable, making them a valuable and versatile method in modern material science and bioorthogonal chemistry.

Specific Applications and Reactivity of Basic Tris 3 Hydroxypropyl Amine C9h21no3 in Catalysis and Polymer Chemistry

Catalytic Transformations Mediated by Tris(3-hydroxypropyl)amine (C9H21NO3)

The unique structure of this compound allows it to serve as a key reactant in advanced catalytic systems, particularly those involving transition metals like ruthenium. It functions as a source of specific molecular fragments that can be transferred to other substrates to build complex heterocyclic structures.

This compound has been successfully employed as an alkyl group donor in ruthenium-catalyzed amine exchange reactions for the synthesis of quinolines from anilines. lookchemmall.comkoreascience.kr This synthetic approach is an example of N-heterocycle formation using an intrinsic alkyl group transfer, a process also known as a borrowing hydrogen reaction. lookchemmall.comcsic.es In this reaction, a C-H bond is activated, and a subsequent N-alkyl transfer occurs. csic.es

The reaction involves treating an aniline (B41778) with this compound in the presence of a ruthenium catalyst system. lookchemmall.com Research has shown that a combination of ruthenium(III) chloride hydrate (B1144303) (RuCl3·nH2O), triphenylphosphine (B44618) (PPh3), and tin(II) chloride dihydrate (SnCl2·2H2O) is effective for this transformation. lookchemmall.com The addition of SnCl2·2H2O and a hydrogen acceptor, such as acetone, has been found to be essential for achieving good yields of the quinoline (B57606) product. lookchemmall.com When the reaction is conducted without SnCl2·2H2O, the yield of quinoline is drastically reduced. lookchemmall.com

The reaction has been shown to be effective with various substituted anilines, leading to the corresponding quinolines in moderate to good yields. lookchemmall.com This method provides a valuable route for synthesizing N-heterocycles through a transition metal-catalyzed amine exchange reaction. lookchemmall.comacs.org

Table 1: Ruthenium-Catalyzed Synthesis of Quinoline from Aniline and this compound lookchemmall.com

| Entry | Ruthenium Catalyst | Additives | Hydrogen Acceptor | Yield (%) |

| 1 | RuCl3·nH2O/3PPh3 | SnCl2·2H2O | Acetone | 60 |

| 2 | RuCl3·nH2O/3PPh3 | None | Acetone | 5 |

| 3 | RuCl3·nH2O/3PPh3 | SnCl2·2H2O | None | Lower Yield |

| 4 | RuCl3·nH2O/3PPh3 | SnCl2·2H2O | Acetophenone | Lower Yield |

| 5 | RuCl3·nH2O/3PPh3 | SnCl2·2H2O | Dodec-1-ene | Lower Yield |

| Reaction conditions: Aniline (4 mmol), this compound (1 mmol), Acetone (10 mmol), RuCl3·nH2O (0.05 mmol), PPh3 (0.15 mmol), SnCl2·2H2O (1 mmol), Dioxane (10 mL), 180°C, 24 h, under argon. |

The mechanism relies on the "borrowing hydrogen" strategy, which typically involves three main stages:

Dehydrogenation: The catalyst facilitates the dehydrogenation of a substrate, in this case, likely involving the hydroxyl groups of this compound, to form a more reactive intermediate. csic.es

Intermediate Reaction: The reactive intermediate then engages with the aniline. csic.es In this specific synthesis, a C3 fragment from this compound is transferred to the aniline nitrogen. lookchemmall.com

Hydrogenation: The final step involves a hydrogenation process to yield the stable quinoline ring system. csic.es

This catalytic cycle allows for the construction of the heterocyclic quinoline structure by effectively inserting a three-carbon unit derived from this compound. lookchemmall.com

Role in Polymeric Material Formulations

The trifunctional nature of this compound makes it and its chemical analogues valuable precursors in the synthesis of complex polymers. Its ability to act as a branching or cross-linking agent is crucial for controlling the final architecture and properties of polymeric materials.

This compound and similar multifunctional amines are key components in the formation of amine-epichlorohydrin polymeric compositions. google.comgoogle.com A common synthetic route involves reacting epichlorohydrin (B41342) (ECH) with ammonia (B1221849). google.com At low temperatures and with an excess of ECH, this reaction can produce tris(3-chloro-2-hydroxypropyl)amine, a structural analogue of this compound where the terminal hydroxyls are replaced by chlorine atoms. google.com

This chlorinated intermediate serves as a building block for further polymerization. google.com When this intermediate is reacted with a diamine, it results in a water-soluble, branched polymer. google.com These cationic, water-soluble polymers have applications in various industrial processes, including papermaking and water purification. google.com

The structure of the amine precursor is fundamental to defining the architecture of the final polymer. The reaction of tris(3-chloro-2-hydroxypropyl)amine, formed from ammonia and epichlorohydrin, with other amines leads to highly branched and cross-linked polymers of high molecular weight. google.com

The formation of this complex architecture occurs because the amino groups of one molecule can react with the chlorine atoms on additional molecules of the precursor. google.com This process creates extensive, random branching rather than a linear structure. google.com This ability to generate a highly branched, cross-linked network is a direct result of the multiple reactive sites on the initial amine-based precursor, allowing for the development of polymers with specific properties, such as high molecular weight and cationic charge, which are desirable for applications like improving retention and strength in paper manufacturing. google.com Similarly, the three hydroxyl groups on this compound itself can be functionalized to act as reactive sites for creating branched or cross-linked polymer structures. mdpi.comacs.org

Advanced Characterization Techniques for Tris 3 Hydroxypropyl Amine Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the chemical structure and identifying impurities in Tris(3-hydroxypropyl)amine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the propyl chains. Due to the molecule's symmetry, a simplified spectrum is anticipated. The protons of the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would appear as one triplet, the central methylene group (CH₂-CH₂-CH₂) as a multiplet (a quintet), and the methylene group adjacent to the hydroxyl group (CH₂-OH) as another triplet. The hydroxyl protons (-OH) would typically appear as a broad singlet, though its position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For the symmetric this compound, three signals are expected for the carbon atoms of the propyl chains: one for the carbon bonded to the nitrogen, one for the central carbon, and one for the carbon bonded to the hydroxyl group. The chemical shifts of these signals are indicative of their electronic environment. NMR spectroscopy is also invaluable for characterizing derivatives, where shifts in the signals can confirm successful chemical modifications. avantorsciences.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.6 | Triplet | N-CH ₂- |

| ¹H | ~1.7 | Quintet | -CH₂-CH ₂-CH₂- |

| ¹H | ~3.6 | Triplet | -CH ₂-OH |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~55 | - | C H₂-N |

| ¹³C | ~30 | - | -CH₂-C H₂-CH₂- |

| ¹³C | ~60 | - | C H₂-OH |

Note: Predicted values are based on standard chemical shift ranges and the molecular structure.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. doi.orgchinesechemsoc.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, although for aliphatic amines, this peak can be weak. youtube.com A prominent peak would be the [M+H]⁺ adduct in the case of soft ionization techniques like electrospray ionization (ESI). The fragmentation pattern is also characteristic; aliphatic amines typically undergo alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. youtube.com This would lead to the formation of a stable iminium ion, which would likely be observed as a major fragment in the spectrum. The high mass accuracy of TOF-MS allows for the unambiguous assignment of elemental formulas to both the parent ion and its fragments, which is crucial for structural confirmation and impurity identification. spectroscopyonline.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 192.1594 | Protonated molecular ion |

| [M+Na]⁺ | 214.1413 | Sodium adduct |

| Fragment | 162.1488 | Loss of CH₂O (formaldehyde) from alpha-cleavage product |

| Fragment | 132.1386 | Product of alpha-cleavage (iminium ion) |

Note: Calculated m/z values are based on the monoisotopic masses of the most common isotopes.

Theoretical and Computational Studies on Tris 3 Hydroxypropyl Amine Derivatives

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Tris(3-hydroxypropyl)amine and its derivatives. science.govjchemrev.com These calculations provide detailed information about the molecule's electronic structure, which governs its reactivity and interactions.

DFT methods are used to determine optimized molecular geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. jchemrev.com For instance, calculations on similar polyfunctional amines and phosphines help in predicting the most stable conformations and the nature of intramolecular hydrogen bonding. nsf.gov The analysis of HOMO and LUMO energies is crucial for predicting the molecule's reactivity; a small HOMO-LUMO gap generally suggests higher reactivity. chemicalbook.com

Furthermore, quantum chemical calculations can determine atomic partial charges, which reveal the most likely sites for electrophilic or nucleophilic attack. science.gov In this compound, the nitrogen atom and the oxygen atoms of the hydroxyl groups are expected to be key reactive sites. While specific DFT studies detailing the electronic structure of this compound are not widely published, the methodologies are well-established. For example, DFT calculations at the B3LYP/6-31G+(d,p) level of theory have been used to determine molecular descriptors for a series of amines to predict their reactivity. acs.org Such calculations could elucidate how the propyl chains and hydroxyl groups in this compound influence the basicity and nucleophilicity of the central nitrogen atom.

Computed Properties of this compound: Certain physical and chemical properties can be predicted through computational methods. The following table lists some computed descriptors for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO₃ | nih.gov |

| Molecular Weight | 191.27 g/mol | nih.gov |

| XLogP3-AA (logP) | -0.7 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Topological Polar Surface Area | 63.9 Ų | nih.gov |

These computed values provide a baseline for understanding the molecule's physical behavior, such as its solubility and potential for intermolecular interactions.

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Molecular modeling techniques, including both quantum mechanics (QM) and molecular mechanics (MM), are employed to study the geometry, stability, and dynamics of these metal complexes.

Computational modeling can predict the binding energies between a ligand and a metal ion, helping to rationalize selectivity and catalytic efficiency. DFT calculations, often combined with a continuum solvent model, can be used to predict the stability constants (log β) of metal complexes in solution with a degree of accuracy that rivals experimental measurements. rsc.org These calculations typically involve modeling ligand- and proton-exchange reactions to determine the free energies associated with complex formation. rsc.org

For example, studies on chelating agents like tris(2-aminoethyl)amine (B1216632) (TREN), a compound structurally related to this compound derivatives, utilize molecular dynamics (MD) simulations to understand the dynamics of both the primary and secondary coordination spheres of iron complexes. chemrxiv.orgnih.gov These simulations reveal how the ligand framework influences the coordination number and geometry of the metal center. chemrxiv.orgnih.gov In the case of this compound, the hydroxyl groups can participate in coordination or form hydrogen bonds, which stabilizes the resulting metal complex.

The stability of metal complexes is a critical factor in their application. While extensive data for this compound itself is limited, data for complexes of the related ligand Tris(3-aminopropyl)amine (TRPN) illustrate the high affinity these tripodal ligands have for certain metal ions.

Stability Constants (log β) for Metal Complexes with a Tris(3-aminopropyl)amine (TRPN) Derivative:

| Metal Ion | Complex Stoichiometry (Ligand:Metal) | log β |

| Zn(II) | L₄M | 21.34(5) |

| Zn(II) | L₂M | 11.46(2) |

| Hg(II) | L₄M | 22.94(8) |

| Hg(II) | L₂M | 13.23(7) |

| Hg(II) | LM | 7.80(5) |

| Hg(II) | LM₂ | 12.3(1) |

| Data obtained from spectrophotometric titration of a macrocycle containing a TRPN unit. mdpi.com |

These high stability constants indicate the formation of very stable complexes, a feature that is desirable in applications such as chemosensing and catalysis. mdpi.com

Simulations of Reaction Dynamics and Energetics in Catalytic Cycles

This compound is utilized in several transition metal-catalyzed reactions, most notably in the ruthenium-catalyzed synthesis of quinolines from anilines. lookchemmall.comcsic.es Computational simulations of reaction dynamics and energetics are crucial for elucidating the mechanisms of these complex catalytic cycles.

In the synthesis of quinolines, this compound serves as a C3 fragment donor. lookchemmall.com The proposed reaction pathway involves several key steps:

An initial amine exchange reaction, where a propanol (B110389) group is transferred from this compound to the aniline (B41778). lookchemmall.comcsic.es

N-alkylation of another aniline molecule with the newly formed 3-anilino-1-propanol. lookchemmall.com

A final heteroannulation step to form the quinoline (B57606) ring. lookchemmall.comcsic.es

These computational approaches provide invaluable insights into reaction mechanisms, catalyst behavior, and the factors controlling reaction efficiency and selectivity, thereby guiding the optimization of catalytic processes that use this compound and its derivatives. researchgate.net

Future Directions and Emerging Research Frontiers

Development of Novel Ligands with Enhanced Properties for Aqueous and Biological Systems

A primary area of future research will be the design and synthesis of new ligands derived from Tris(3-hydroxypropyl)amine with tailored properties for specific applications in aqueous and biological environments. The hydroxyl groups of this compound offer convenient points for chemical modification, allowing for the introduction of various functional groups to enhance binding affinity, selectivity, and stability.

One promising direction is the development of ligands for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. While Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a well-established and highly effective ligand for this reaction due to its excellent water solubility and ability to stabilize the Cu(I) oxidation state, there is still room for improvement. baseclick.eu Future ligands may incorporate features to further reduce the cytotoxicity of the copper catalyst and enhance reaction rates, which is particularly crucial for in vivo applications. baseclick.eu Research into ligands that can operate efficiently at even lower catalyst loadings would be a significant step forward. baseclick.eu

Furthermore, the development of this compound-based ligands as chemosensors for the detection of metal ions is an active area of research. By attaching fluorophore moieties, researchers can create sensors that exhibit changes in their fluorescent properties upon binding to specific metal ions. This has potential applications in environmental monitoring and biological imaging.

Expansion of Catalytic Scope to Other Transition Metal Systems

While the use of this compound and its derivatives as ligands in copper-catalyzed reactions is well-documented, there is considerable potential for expanding their application to other transition metal systems. The coordination chemistry of this compound with metals such as ruthenium, rhodium, iridium, and palladium is an area ripe for exploration. researchgate.netacs.org

Ruthenium-catalyzed reactions, in particular, have shown promise. For instance, a ruthenium catalyst in conjunction with this compound has been used for the synthesis of quinolines. lookchemmall.comscribd.com This reaction proceeds via an amine exchange reaction, demonstrating the potential of this compound to act as a C3 fragment donor. lookchemmall.com Further investigation into the mechanism of such reactions could lead to the development of new synthetic methodologies for a variety of heterocyclic compounds. researchgate.net

The exploration of iridium-catalyzed reactions is also a promising avenue. Iridium complexes are known to be effective catalysts for a range of transformations, including N-alkylation of amines with alcohols. researchgate.net The use of this compound-derived ligands could offer advantages in terms of catalyst stability and selectivity in aqueous media.

The table below summarizes some of the transition metal systems where this compound and its derivatives have been or could be employed as ligands.

| Transition Metal | Potential Catalytic Application | Reference |

| Copper (Cu) | Azide-alkyne cycloaddition (CuAAC) | baseclick.euorgsyn.org |

| Ruthenium (Ru) | Synthesis of quinolines, N-alkylation of amines | lookchemmall.comacs.org |

| Iridium (Ir) | N-alkylation of amines, hydrogen transfer reactions | researchgate.net |

| Palladium (Pd) | Cross-coupling reactions, synthesis of amines | acs.org |

| Rhodium (Rh) | Dehydrogenative carboxylation | researchgate.net |

Exploration in Targeted Drug Delivery and Diagnostic Imaging

The biocompatibility and water solubility of this compound and its derivatives make them attractive candidates for applications in the biomedical field, particularly in targeted drug delivery and diagnostic imaging.

In drug delivery, polymers based on poly(ortho esters) containing amine groups, which can be derived from compounds like this compound, are being investigated. google.com These polymers can form micelles in aqueous solutions, encapsulating hydrophobic drugs and facilitating their delivery to specific sites in the body. google.com The bioerodible nature of these polymers allows for the sustained release of the therapeutic agent. google.com

In the realm of diagnostic imaging, this compound-based chelators are being explored for their ability to form stable complexes with radiometals. These radiolabeled complexes can be used as imaging agents in techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The tripodal nature of the this compound scaffold can provide a stable coordination environment for the metal ion, which is crucial for preventing its release in vivo.

The development of ligands that can selectively bind to specific biological targets, such as receptors or enzymes, is a key area of research. By conjugating these targeting moieties to a this compound-based chelator, it is possible to create highly specific imaging agents that can provide valuable diagnostic information.

Sustainable Synthesis and Environmental Considerations

Future research will increasingly focus on the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This aligns with the broader goals of green chemistry to reduce waste and minimize the use of hazardous substances.

One approach is the use of borrowing hydrogen catalysis, which is a powerful and atom-economical method for forming C-N and C-C bonds. csic.es This strategy avoids the need for pre-functionalized substrates and often uses environmentally benign solvents like water. researchgate.net Ruthenium-catalyzed borrowing hydrogen reactions have already been employed in the synthesis of quinolines using this compound. csic.es

Additionally, research into the biodegradability and environmental fate of this compound and its derivatives will be important. Understanding how these compounds break down in the environment is crucial for assessing their long-term impact. The development of inherently biodegradable ligands and materials would be a significant advancement.

The table below outlines some key areas of focus for the sustainable production and use of this compound.

| Research Area | Key Objectives |

| Green Synthesis | Develop catalytic methods that minimize waste and use renewable resources. |

| Atom Economy | Utilize reactions like borrowing hydrogen catalysis that maximize the incorporation of starting materials into the final product. |

| Biodegradability | Design and synthesize derivatives of this compound that are readily broken down by microorganisms. |

| Life Cycle Assessment | Evaluate the environmental impact of this compound and its derivatives from production to disposal. |

Q & A

Q. What are the common synthetic routes for Tris(3-hydroxypropyl)amine in academic research?

this compound is synthesized via borrowing hydrogen catalysis, where a Ru catalyst facilitates intermolecular alkyl group transfer between amines. For example, it reacts with aniline in an amine exchange reaction to yield intermediates like 3-anilino-1-propanol, which undergoes N-alkylation and heteroannulation to form quinolines . This method avoids harsh reagents and enables regioselectivity. Alternative routes include phase-transfer catalysis under microwave irradiation for derivatives like tris(2-cyanoethyl)amine, though optimization of solvent systems (e.g., DMF/H₂O) and temperature is critical .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : Used to confirm amine proton environments and hydrogen bonding in derivatives like tris(2-pyridylmethyl)amine complexes .

- X-ray crystallography : Resolves structural details, such as cavity formation in hemicryptophane derivatives .

- UV-Vis and EPR spectroscopy : Tracks electronic transitions and paramagnetic behavior in metal complexes (e.g., Co(II) or Ru(II)) .

- GC-MS/HPLC : Validates purity (>95%) and monitors hydrolysis byproducts in stability studies .

Q. How should this compound be handled to minimize decomposition during experiments?

- Storage : Keep in airtight containers at -20°C to prevent oxidation .

- Reaction conditions : Use inert atmospheres (N₂/Ar) for metal-catalyzed reactions to avoid Cu(I) oxidation in click chemistry applications .

- Buffers : Avoid HCl-based systems (e.g., TCEP-HCl) that may alter pH; non-ionic stabilizers like THPP enhance aqueous stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based complexes?

Discrepancies in catalytic efficiency (e.g., Co(II) vs. Ru(II) complexes) arise from ligand geometry and solvent effects. To address this:

- Systematic variation : Compare tris(2-pyridylmethyl)amine (TPA) and this compound ligands under identical conditions .

- Spectroscopic monitoring : Use stopped-flow UV-Vis to track intermediate species in oxidation reactions (e.g., Fe(III)-O-Fe(III) intermediates in H₂O₂ activation) .

- Computational modeling : Calculate ligand-metal binding energies to rationalize selectivity differences .

Q. What strategies optimize the stability of this compound in aqueous solutions for prolonged experiments?

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent amine protonation and hydrolysis .

- Chelating agents : Add EDTA to sequester trace metal ions that catalyze degradation .

- Co-solvents : Use DMSO/t-BuOH (3:1) to enhance solubility (up to 9.6 g/L at 25°C) while reducing water activity .

Q. How does this compound compare to other ligands in stabilizing reactive metal intermediates?

Unlike tris(2-pyridylmethyl)amine (TPA), this compound’s hydroxyl groups enable hydrogen bonding, stabilizing high-valent metal-oxo species in oxidation reactions. For example:

- Ru(II) complexes : Exhibit 10× higher ATRP catalytic activity due to electron-withdrawing substituents .

- Co(II) complexes : Show improved HSA binding affinity (K = 10⁴ M⁻¹) for biomedical applications .

Q. What experimental designs are recommended for studying reaction intermediates in this compound-mediated catalysis?

- Low-temperature stopped-flow studies : Capture transient intermediates (e.g., Fe(III)-peroxo) at -40°C in CH₃CN .

- Isotopic labeling : Use ¹⁸O₂ or D₂O to trace oxygen sources in water oxidation mechanisms .

- Competition experiments : Compare substrate selectivity (e.g., alkanes vs. alkenes) to map steric/electronic effects .

Methodological Considerations

Q. How can researchers address conflicting data on the environmental toxicity of this compound?

- Standardized assays : Use Daphnia magna acute toxicity tests (EC₅₀) to compare hydrolysis byproducts (e.g., chlorinated derivatives) .

- Long-term aquatic studies : Monitor biodegradation rates (t₁/₂) under OECD 301 guidelines to classify chronic hazards .

Q. What are the best practices for scaling up this compound-based reactions without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.